tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate
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Overview
Description
tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[44]non-1-ene-7-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This is usually achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl ester group: This step often involves esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.
Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction: Common reducing agents include LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products with different substituents on the phenyl ring.
Reduction: Alcohol derivatives.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics such as stability and rigidity to the materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure may play key roles in its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate is unique due to the presence of the bromine atom on the phenyl ring and the specific arrangement of the spirocyclic structure. These features may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H20BrN3O3 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate |
InChI |
InChI=1S/C17H20BrN3O3/c1-16(2,3)24-15(23)21-9-8-17(10-21)14(22)19-13(20-17)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20,22) |
InChI Key |
XYTAAWKUDGBCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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